2-chloro-N-(4-iodophenyl)benzamide
Description
2-Chloro-N-(4-iodophenyl)benzamide is a halogen-substituted benzamide derivative characterized by a benzamide core with a chlorine atom at the 2-position and an iodophenyl group at the N-substituent. Its molecular formula is C₁₃H₈ClINO₂ (molecular weight: 372.57 g/mol), and its structure features a planar benzamide moiety linked to a para-iodinated phenyl ring. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in the synthesis of anticancer agents and targeted therapies . Its iodine substituent enhances steric bulk and electronic effects, influencing binding interactions in biological systems.
Properties
Molecular Formula |
C13H9ClINO |
|---|---|
Molecular Weight |
357.57 g/mol |
IUPAC Name |
2-chloro-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9ClINO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) |
InChI Key |
PWVLOQOEPMJHJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 2-chloro-N-(4-iodophenyl)benzamide are heavily influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Agrochemical Derivatives
2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide (Compound 14)
- Structure : Pyrimidine ring with dual chlorination.
- Properties : Melting point = 156–158°C; ¹H-NMR shows distinct NH peaks at 11.52 and 11.24 ppm. Used as a pesticide due to its stability and hydrogen-bonding capacity .
- Key Difference : The pyrimidine ring replaces the iodophenyl group, increasing rigidity and bioactivity against insects.
- 5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Structure: Triple chlorination with a sulfonamide linker. Properties: Molecular weight = 438.74 g/mol; used in agrochemical research. The sulfonamide group enhances solubility and binding to fungal targets .
Catalytic and Structural analogs
4-Chloro-N-(2-methoxyphenyl)benzamide
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide
Research Findings and Implications
- Bioactivity : The iodine atom in this compound provides a unique halogen-bonding interface, critical for interactions with protein targets like kinases or DNA repair enzymes. In contrast, sulfonyl or pyridyl substituents (e.g., GDC-0449) optimize pharmacokinetics by balancing lipophilicity and solubility .
- Synthetic Utility : The iodophenyl group facilitates radioisotope labeling for imaging studies, a feature absent in chlorinated or fluorinated analogs .
- Agrochemical Performance : Chlorinated pyrimidine derivatives exhibit higher pesticidal activity due to enhanced metabolic stability, whereas sulfonamide-linked compounds show broader antifungal spectra .
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction kinetics. A mixture of 2-chlorobenzoic acid, 4-iodoaniline, and propylphosphonic anhydride (T3P) in acetonitrile is irradiated at 100°C for 30 minutes, achieving 70% yield. This method reduces reaction times but requires specialized equipment.
Solid-Phase Synthesis
Immobilization of 4-iodoaniline on Wang resin followed by on-resin acylation with 2-chlorobenzoyl chloride has been reported. Cleavage with trifluoroacetic acid yields the product in 50% purity, necessitating further chromatographic purification.
Characterization and Analytical Data
Spectroscopic Characterization
$$^{1}\text{H}$$ NMR (600 MHz, DMSO-$$d_6$$)
- δ 10.34 (s, 1H, NH)
- δ 7.94 (d, $$ J = 7.7 \, \text{Hz} $$, 2H, Ar–H)
- δ 7.69 (d, $$ J = 8.7 \, \text{Hz} $$, 2H, Ar–H)
- δ 7.64 (d, $$ J = 8.7 \, \text{Hz} $$, 2H, Ar–H)
- δ 7.60 (t, $$ J = 7.3 \, \text{Hz} $$, 1H, Ar–H)
- δ 7.53 (t, $$ J = 7.6 \, \text{Hz} $$, 2H, Ar–H)
$$^{13}\text{C}$$ NMR (151 MHz, DMSO-$$d_6$$)
IR (KBr)
Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | $$ P2_1/c $$ |
| Unit Cell Dimensions | $$ a = 10.12 \, \text{Å} $$, $$ b = 7.45 \, \text{Å} $$, $$ c = 15.23 \, \text{Å} $$, $$ \beta = 102.5^\circ $$ |
| Dihedral Angle (Ar–CO–NH–Ar) | 52.13° |
The dihedral angle between the benzamide and 4-iodophenyl rings (52.13°) suggests moderate conjugation, consistent with related structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
